molecular formula C9H12F3N3O B3011435 N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide CAS No. 648427-18-3

N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide

Cat. No.: B3011435
CAS No.: 648427-18-3
M. Wt: 235.21
InChI Key: BWLHZWJXKZRBEH-UHFFFAOYSA-N
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Description

N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide: is a compound that features both a tert-butyl group and a trifluoromethyl group attached to a pyrazole ring. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction conditions precisely and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-1-carbinol derivatives.

Scientific Research Applications

N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid
  • N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-methanol
  • N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-amine

Uniqueness

N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide is unique due to the presence of both the tert-butyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a versatile tool in various scientific and industrial applications .

Properties

IUPAC Name

N-tert-butyl-3-(trifluoromethyl)pyrazole-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O/c1-8(2,3)13-7(16)15-5-4-6(14-15)9(10,11)12/h4-5H,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLHZWJXKZRBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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